molecular formula C22H15ClN2O3 B4595185 (E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No.: B4595185
M. Wt: 390.8 g/mol
InChI Key: BDHAJIJIYJPKJX-UYRXBGFRSA-N
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Description

(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a nitrophenyl group, and a prop-2-enenitrile moiety

Scientific Research Applications

(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with malononitrile in the presence of a catalyst like piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine atom.

    Ketamine: A well-known anesthetic with a similar core structure but different substituents.

Uniqueness

(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-20-7-5-18(6-8-20)19(14-24)13-16-3-11-22(12-4-16)28-15-17-1-9-21(10-2-17)25(26)27/h1-13H,15H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHAJIJIYJPKJX-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
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(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
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(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
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(E)-2-(4-chlorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

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